molecular formula C11H9N3 B3350819 1-Amino-9H-pyrido(3,4-b)indole CAS No. 30684-41-4

1-Amino-9H-pyrido(3,4-b)indole

Cat. No.: B3350819
CAS No.: 30684-41-4
M. Wt: 183.21 g/mol
InChI Key: CTVJIUHXFMNMFP-UHFFFAOYSA-N
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Description

“1-Amino-9H-pyrido(3,4-b)indole” is a chemical compound with the molecular formula C11H9N3 . It is also known as 1-Amino-β-carboline and 9H-Pyrido[3,4-b]indol-1-amine .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a topic of interest in recent years. For instance, a series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring fused with an indole ring. The molecular weight is 183.21 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For example, a study has shown that the introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Scientific Research Applications

  • Identification in Pyrolysis Products : 1-Amino-9H-pyrido(3,4-b)indole and related compounds have been identified in the pyrolysis products of L-tryptophan. These compounds are known for inducing sister chromatid exchanges in human cells, highlighting their significance in genetic research and potential implications in carcinogenesis (Tada, Saeki, & Oikawa, 1983).

  • Chemical Confirmation and Synthesis : The compound has been synthesized for research purposes, especially to understand its structure and mutagenic properties. For instance, a study synthesized 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound for understanding the structure of a mutagenic aminophenyl compound (Murakami et al., 2010).

  • Analysis in Food Samples : The compound has been quantified in commercial meat samples using supercritical fluid extraction and capillary electrophoresis. This is important for food safety and understanding the potential risks associated with the consumption of cooked meats (de Andrés, Zougagh, Castañeda, & Ríos, 2010).

  • Mutagenicity Studies : Mutagenicity of amino-α-carbolines, including this compound, has been studied in the pyrolysis products of soybean globulin. This is crucial for understanding the potential carcinogenic effects of certain food preparations (Yoshida, Matsumoto, Yoshimura, & Matsuzaki, 1978).

  • Presence in Protein Pyrolysates : The presence of this compound has been reported in protein pyrolysates. Its presence alongside other mutagenic/carcinogenic carbolines in casein pyrolysates has implications for dietary exposure and cancer research (Tada, Saeki, & Oikawa, 1983).

  • Metabolic Activation and Carcinogenicity : The compound's metabolic activation and its role in carcinogenicity, particularly in the context of tobacco smoke, have been studied. This research is significant for understanding the biochemical mechanisms underlying the elevated risk of liver and digestive tract cancers in smokers (Tang et al., 2012).

  • Analysis in Cigarette Smoke : The compound has been analyzed in the mainstream smoke of reference cigarettes, highlighting its relevance in the study of tobacco-related health risks (Smith, Qian, Zha, & Moldoveanu, 2004).

Future Directions

The future directions in the research of 1-Amino-9H-pyrido(3,4-b)indole could involve exploring its potential applications in pharmaceuticals, particularly in the development of antitumor drugs . Further studies could also focus on understanding its mechanism of action and improving its synthesis methods.

Properties

IUPAC Name

9H-pyrido[3,4-b]indol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-10-8(5-6-13-11)7-3-1-2-4-9(7)14-10/h1-6,14H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVJIUHXFMNMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184716
Record name 9H-Pyrido(3,4-b)indole, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30684-41-4
Record name 9H-Pyrido(3,4-b)indole, 1-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030684414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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